2-(5-methoxy-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

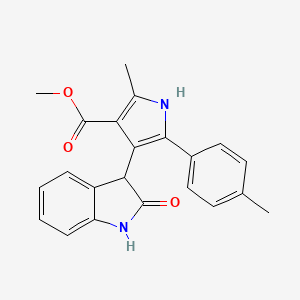

2-(5-methoxy-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)acetamide: , also known by its chemical formula C₁₆H₁₁F₃N₂O₂ , is a synthetic organic compound. Its structure combines an indole ring, a trifluorophenyl group, and an acetamide moiety. Let’s break down its components:

Indole Ring: The indole ring is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. It imparts biological activity to many natural products and pharmaceuticals.

Trifluorophenyl Group: The trifluorophenyl group consists of three fluorine atoms attached to a phenyl ring. Fluorine substitution often enhances lipophilicity and metabolic stability.

Acetamide Moiety: The acetamide functional group contains a carbonyl group (C=O) bonded to an amino group (NH₂). It contributes to the compound’s reactivity and solubility.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are two common approaches:

-

Indole Synthesis Followed by Trifluorophenylation

- Start with 5-methoxyindole, which can be synthesized from aniline derivatives.

- Introduce the trifluorophenyl group using appropriate reagents (e.g., trifluoroborates or trifluoromethyl halides).

- Finally, acetylate the amino group with acetic anhydride or acetyl chloride.

-

Direct Trifluorophenylation of Acetanilide

- Begin with acetanilide (N-phenylacetamide).

- React it with a trifluorophenylating agent (e.g., trifluoroborates or trifluoromethyl halides) under suitable conditions.

Industrial Production

The industrial-scale synthesis typically involves efficient and scalable methods, such as continuous flow chemistry or microwave-assisted reactions.

Chemical Reactions Analysis

Reactions

Oxidation: The compound may undergo oxidation at the indole nitrogen or the methoxy group.

Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

Substitution: The trifluorophenyl group is susceptible to various substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Trifluoromethylating agents (e.g., Ruppert–Prakash reagent) or nucleophilic aromatic substitution conditions.

Major Products

- Oxidation: 5-methoxyindole-1-carboxylic acid.

- Reduction: 5-methoxyindole-1-ethylamine.

- Substitution: Various trifluorophenyl-substituted derivatives.

Scientific Research Applications

This compound finds applications in:

Medicinal Chemistry: As a potential drug candidate targeting specific receptors or enzymes.

Agrochemicals: For crop protection or pest control.

Materials Science: As a building block for functional materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may interact with receptors, enzymes, or cellular pathways, affecting biological processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related indole-based compounds, such as 5-methoxyindole itself or other trifluorophenyl-substituted molecules.

: Literature references and specific examples can be found in scientific journals and patents related to this compound.

Properties

Molecular Formula |

C17H13F3N2O2 |

|---|---|

Molecular Weight |

334.29 g/mol |

IUPAC Name |

2-(5-methoxyindol-1-yl)-N-(3,4,5-trifluorophenyl)acetamide |

InChI |

InChI=1S/C17H13F3N2O2/c1-24-12-2-3-15-10(6-12)4-5-22(15)9-16(23)21-11-7-13(18)17(20)14(19)8-11/h2-8H,9H2,1H3,(H,21,23) |

InChI Key |

PUJLTPVXKYPCHS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B10983684.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B10983692.png)

![{1-[({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10983703.png)

![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B10983711.png)

![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-5-methoxy-3-methyl-1H-indole-2-carboxamide](/img/structure/B10983720.png)

![N-[4-(2-hydroxyethoxy)phenyl]-2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10983727.png)

![N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B10983740.png)

![5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide](/img/structure/B10983748.png)

methanone](/img/structure/B10983757.png)

![1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983768.png)

![methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B10983778.png)